2-(Benzylamino)-2-phenylacetonitrile hydrochloride 2-(Benzylamino)-2-phenylacetonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 4918-06-3
VCID: VC11714415
InChI: InChI=1S/C15H14N2.ClH/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13;/h1-10,15,17H,12H2;1H
SMILES: C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl
Molecular Formula: C15H15ClN2
Molecular Weight: 258.74 g/mol

2-(Benzylamino)-2-phenylacetonitrile hydrochloride

CAS No.: 4918-06-3

Cat. No.: VC11714415

Molecular Formula: C15H15ClN2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylamino)-2-phenylacetonitrile hydrochloride - 4918-06-3

Specification

CAS No. 4918-06-3
Molecular Formula C15H15ClN2
Molecular Weight 258.74 g/mol
IUPAC Name 2-(benzylamino)-2-phenylacetonitrile;hydrochloride
Standard InChI InChI=1S/C15H14N2.ClH/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13;/h1-10,15,17H,12H2;1H
Standard InChI Key LEUYYYHBSZDGIE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl
Canonical SMILES C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Benzylamino)-2-phenylacetonitrile hydrochloride features a central acetonitrile backbone substituted with benzylamino (C₆H₅CH₂NH–) and phenyl (C₆H₅–) groups. The hydrochloride salt form enhances its crystallinity and stability, facilitating handling in laboratory settings. Key identifiers include:

PropertyValue
CAS No.4918-06-3
Molecular FormulaC₁₅H₁₅ClN₂
Molecular Weight258.74 g/mol
IUPAC Name2-(benzylamino)-2-phenylacetonitrile; hydrochloride
SMILESC1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl
InChI KeyLEUYYYHBSZDGIE-UHFFFAOYSA-N
PubChem CID57364389

The nitrile group (–C≡N) and protonated benzylamino group (–NH⁺(C₆H₅CH₂)) contribute to its reactivity, enabling nucleophilic and electrophilic transformations.

Synthesis Methodologies

Conventional Alkylation Approaches

The compound is synthesized via alkylation of 2-phenylacetonitrile derivatives. A representative pathway involves:

  • Substrate Preparation: Benzylamine reacts with 2-bromo-2-phenylacetonitrile in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Alkylation: The reaction proceeds at 60°C for 12 hours, with triethylamine as a base to scavenge HBr.

  • Salt Formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Reaction Equation:
C6H5CH2NH2+BrC(C6H5)(CN)THF, Et3NC6H5CH2NHC(C6H5)(CN)HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrC}(C_6H_5)(CN) \xrightarrow{\text{THF, Et}_3\text{N}} \text{C}_6\text{H}_5\text{CH}_2\text{NHC}(C_6H_5)(CN) \cdot \text{HCl}

Patent-Inspired Innovations

Recent patents describe optimized protocols for analogous nitriles, offering insights into scalability:

  • CN103342662B: Alkoxide-mediated decomposition of intermediates (e.g., phenyl alkyl ethyl cyanacetates) achieves >97% conversion at 70–80°C, minimizing byproducts .

  • CN109415306A: Condensation of benzyl cyanide with ketones using sodium alkoxide catalysts under azeotropic conditions enhances yield and purity .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor for anticoagulants (e.g., indobufen) and anticancer agents (e.g., aminoglutethimide) . Its nitrile group undergoes:

  • Hydrolysis: To carboxylic acids or amides.

  • Cycloaddition: Participation in Huisgen reactions to form triazoles.

Agrochemical Development

Derivatives functionalized at the amino group exhibit herbicidal and fungicidal activities. For example:

  • Herbicidal Analogues: Substituents on the benzyl ring modulate lipid biosynthesis inhibition.

  • Fungicides: Thioether derivatives show efficacy against Phytophthora infestans.

Physicochemical Properties

PropertyValueConditions
Melting Point192–195°C (decomposes)Differential Scanning Calorimetry
Solubility48 mg/mL in DMSO25°C
Partition Coefficient (logP)2.84Octanol/water
pKa8.9 (amino group)Aqueous solution

The hydrochloride salt’s hygroscopicity necessitates storage in desiccators under inert atmospheres.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, with major mass loss at 250°C due to HCl evolution and nitrile breakdown.

Hydrolytic Sensitivity

In aqueous media (pH < 3), the nitrile group slowly hydrolyzes to the corresponding amide (t₁/₂ = 72 hours at 25°C). Alkaline conditions (pH > 10) accelerate degradation via nucleophilic attack.

Future Research Directions

  • Derivatization Studies: Exploring substituents on the benzyl and phenyl rings to enhance bioactivity.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce E-factors.

  • Computational Modeling: DFT studies to predict reactivity and optimize reaction pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator